ethyl 4-(1H-indol-3-yl)-4-oxobutanoate ethyl 4-(1H-indol-3-yl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 21859-98-3
VCID: VC8346157
InChI: InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3
SMILES: CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

ethyl 4-(1H-indol-3-yl)-4-oxobutanoate

CAS No.: 21859-98-3

Cat. No.: VC8346157

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(1H-indol-3-yl)-4-oxobutanoate - 21859-98-3

Specification

CAS No. 21859-98-3
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name ethyl 4-(1H-indol-3-yl)-4-oxobutanoate
Standard InChI InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3
Standard InChI Key NBCHRYLOXWMPGS-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21
Canonical SMILES CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The molecular formula of ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is C₁₄H₁₅NO₃, derived from the indole ring (C₈H₇N), a 4-oxobutanoate group (C₄H₅O₃), and an ethyl ester (C₂H₅). The calculated molecular weight is 261.28 g/mol, comparable to analogs such as ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate (247.29 g/mol) and methyl 4-(1H-indol-3-yl)-3-oxobutanoate (219.24 g/mol).

Structural Features

  • Indole Core: The 1H-indol-3-yl group contributes aromaticity and π-π stacking potential, common in bioactive molecules.

  • 4-Oxobutanoate Ester: The keto group at position 4 enhances reactivity for nucleophilic additions, while the ethyl ester improves lipid solubility .

  • Substitution Pattern: The 3-position of the indole ring is a common site for electrophilic substitution, influencing interactions with biological targets.

Table 1: Comparative Molecular Properties of Related Indole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoateC₁₄H₁₅NO₃261.28Indole, 4-oxo, ethyl ester
Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate C₁₄H₁₇NO₃247.29Dihydroindole, 4-oxo, ethyl ester
Methyl 4-(1H-indol-3-yl)-3-oxobutanoateC₁₂H₁₁NO₃219.24Indole, 3-oxo, methyl ester

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis reports exist for ethyl 4-(1H-indol-3-yl)-4-oxobutanoate, analogous compounds suggest feasible routes:

  • Condensation Reactions: Reacting indole-3-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) could yield the target compound via Knoevenagel condensation .

  • Fischer Indole Synthesis: Utilizing phenylhydrazine derivatives and β-keto esters under acidic conditions to form the indole ring.

Industrial Scalability

Industrial production would likely employ continuous-flow reactors to optimize yield and purity, as seen in the synthesis of ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate . Purification via recrystallization or chromatography would follow .

Biological Activities and Mechanisms

Antimicrobial Effects

The indole moiety’s ability to intercalate into microbial DNA or inhibit enzymes like topoisomerase IV suggests potential antibacterial activity. Structural analogs exhibit IC₅₀ values in the micromolar range against Staphylococcus aureus and Escherichia coli.

Neuropharmacological Applications

Indole derivatives often target serotonin and melatonin receptors. The 4-oxobutanoate chain could enhance blood-brain barrier permeability, positioning this compound for exploration in neurodegenerative diseases .

Comparative Analysis with Analogous Compounds

Ethyl 4-(2,3-Dihydro-1H-Indol-1-yl)-4-Oxobutanoate

  • Structural Difference: Saturation of the indole ring reduces aromaticity, altering binding affinity.

  • Bioactivity: Shows moderate activity in kinase inhibition assays but lower cytotoxicity compared to fully aromatic indoles .

Methyl 4-(1H-Indol-3-yl)-3-Oxobutanoate

  • Functional Group Impact: The 3-oxo group facilitates Schiff base formation with lysine residues in enzymes, enhancing inhibitory effects.

Challenges and Future Directions

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers with varied bioactivity.

  • Target Identification: High-throughput screening to map interactions with cancer-related proteins (e.g., Bcl-2, EGFR).

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in preclinical models.

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